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Compound of Interest

Compound Name: Cesium antimonide

Cat. No.: B3365093

Technical Support Center: Cesium Antimonide
Photocathodes

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
influence of residual gases on the properties of cesium antimonide (CssSb) photocathodes.

Frequently Asked Questions (FAQSs)

Q1: My new CssSb photocathode has a lower than expected Quantum Efficiency (QE). What
are the potential causes related to residual gases?

Al: A lower than expected initial QE can be due to contamination during the growth process or
transfer. The most common culprits are oxygen and water vapor. Even brief exposure to
pressures above the ultra-high vacuum (UHV) range can lead to surface oxidation.[1] Ensure
that your deposition system has been properly baked out and has reached a base pressure in
the 10~1° mbar range or lower before starting the growth process. A Residual Gas Analyzer
(RGA) can be used to check for water vapor (mass-to-charge ratio m/z = 18) and oxygen (m/z
= 32) peaks.

Q2: The QE of my photocathode is decaying rapidly over time. What is the likely cause?
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A2: Rapid QE decay is a classic sign of vacuum poisoning.[2][3] This occurs when residual
gases in your vacuum system react with the photocathode surface. The most reactive and
damaging gases for Cs3Sb are those containing oxygen, such as Oz, H20, and CO-.[4] Even at
very low pressures, continuous exposure to these gases will degrade the photocathode. Use
an RGA to monitor the partial pressures of these specific gases in your system.

Q3: How do different residual gases affect my Cs3zSb photocathode?

A3: The effect of different residual gases is related to their chemical reactivity with the
photocathode surface. The order of reactivity, from most to least damaging, is generally: Oz >
CO:2 > H20 > CO > Nz = Hz.[4] Oxygen is particularly damaging as it reacts with cesium to form
a cesium oxide layer on the surface, which acts as a barrier to photoemission and can
irreversibly damage the photocathode with exposures as low as 100 Langmuirs.[1]

Q4: Can | recover the QE of a degraded photocathode?

A4: In some cases, partial recovery is possible. If the degradation is due to the physisorption
(physical adsorption) of less reactive gases, improving the vacuum conditions by turning on

getter pumps or performing a mild bake-out (if your system allows) might help desorb these

gases and recover some QE. However, if the degradation is due to chemisorption (chemical
reaction), especially from oxygen, the damage is often irreversible.[1][4]

Q5: What is the expected lifetime of a Cs3Sb photocathode?

A5: The lifetime of a CssSb photocathode is highly dependent on the operating vacuum
conditions. In a well-maintained UHV system with pressures in the 10~ mbar range, lifetimes
can extend to several days or even weeks of continuous operation. However, in poorer vacuum
conditions (e.g., 10~° mbar), the lifetime can be reduced to just a few hours.
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Symptom

Possible Cause

Troubleshooting Steps

Rapid QE decay immediately

after growth

Poor vacuum quality during
growth; presence of oxygen-

containing species.

1. Use a Residual Gas
Analyzer (RGA) to check for
high partial pressures of H20
(m/z 18), CO (m/z 28), and O2
(m/z 32). 2. Ensure proper
bakeout of the growth chamber
to desorb water from the
chamber walls. 3. Check for

leaks in the vacuum system.

Gradual but steady decline in

QE

Slow poisoning by residual
gases like COz and H20.

1. Monitor the long-term
evolution of residual gas partial
pressures with an RGA. 2.
Identify and minimize sources
of outgassing in your system.
3. Consider implementing
additional pumping, such as a
non-evaporable getter (NEG)
pump, to improve the ultimate

vacuum pressure.

Sudden, sharp drop in QE

A vacuum leak or a significant

outgassing event.

1. Immediately check the total
pressure in your vacuum
chamber. 2. Use an RGA in
leak detection mode with a
tracer gas (like helium) to find
the source of the leak. 3. If no
leak is found, investigate
potential sources of
outgassing, such as a heated

component.

Non-uniform QE across the

photocathode surface

Localized contamination or

uneven deposition.

1. Review your deposition
procedure to ensure uniform
exposure of the substrate to
the cesium and antimony

fluxes. 2. If possible, use
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surface analysis techniques
like X-ray Photoelectron
Spectroscopy (XPS) on a
witness sample to check for

localized contaminants.[5]

Quantitative Data on Residual Gas Effects

The following table summarizes the adsorption energies of common residual gases on the

CssSb surface. A more negative adsorption energy indicates a stronger, more favorable

interaction, which generally correlates with a greater potential for causing QE degradation.

Residual Gas Adsorption Energy (eV) Relative Impact on QE
Oxygen (O2) -4.5 Very High

Carbon Dioxide (COz2) -1.9 High

Water (H20) -1.0 Medium

Carbon Monoxide (CO) -0.8 Low

Nitrogen (N2) -0.3 Very Low

Hydrogen (Hz) -0.2 Very Low

Data sourced from first-

principles calculations.[4]

Experimental Protocols

Protocol 1: Growth of Cesium Antimonide (Cs3Sb)
Photocathode by Sequential Thermal Evaporation

e Substrate Preparation:

o Mount a polished molybdenum (or other suitable) substrate onto a sample holder with an

integrated heater.

o Insert the sample holder into the UHV growth chamber.
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o Bakeout and Vacuum Preparation:

o Bake out the entire vacuum chamber at ~150°C for at least 48 hours to achieve a base
pressure of < 1 x 1071° mbar.

o Use an RGA to confirm that the partial pressures of water and other contaminants are
minimized.

e Antimony Deposition:
o Heat the substrate to a deposition temperature of approximately 120-160°C.

o Heat an antimony effusion cell to evaporate antimony onto the substrate. A typical film
thickness is around 10 nm.

o Cesium Deposition and QE Monitoring:

[e]

While maintaining the substrate temperature, expose the antimony film to a flux of cesium
from a cesium dispenser or effusion cell.

[e]

Simultaneously, illuminate the growing film with a laser (e.g., 532 nm) and measure the
generated photocurrent with a picoammeter connected to the substrate.

[e]

Continue cesium deposition while monitoring the photocurrent. The photocurrent will
increase as the CssSb compound forms and the QE rises.

[e]

Stop the cesium deposition once the photocurrent reaches its maximum value and begins
to decrease, which indicates an excess of cesium on the surface.

e Cool-down:

o Allow the photocathode to cool down to room temperature under UHV conditions. The QE
may continue to evolve slightly during this process.[6]

Protocol 2: Quantum Efficiency (QE) Measurement

e Setup:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.classe.cornell.edu/rsrc/Home/Research/ERL/ErlPubs2011/Thermal.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3365093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Position the photocathode in a UHV chamber with an electrical feedthrough to measure
the emitted current.

o Use a calibrated laser with a known wavelength (e.g., 532 nm) and power as the light

source.

o Place a Faraday cup or another anode at a positive potential relative to the photocathode
to collect the emitted electrons.

e Measurement:
o Measure the laser power (P) incident on the photocathode using a calibrated photodiode.
o Measure the photocurrent (I) collected by the Faraday cup using a picoammeter.

» Calculation:

o Calculate the number of incident photons per second (N_photons) using the formula:
N_photons =P * A/ (h * c), where A is the laser wavelength, h is Planck's constant, and c
is the speed of light.

o Calculate the number of emitted electrons per second (N_electrons) using the formula:
N_electrons =1/ e, where e is the elementary charge.

o The QE is then calculated as: QE = N_electrons / N_photons.

Protocol 3: Residual Gas Analysis (RGA)

e Setup:

o Ensure the RGA is properly installed on the UHV system and has been degassed
according to the manufacturer's instructions.

o Perform a calibration of the RGA if quantitative partial pressure measurements are
required.[7][8]

o Data Acquisition:
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o Set the RGA to scan a relevant mass-to-charge (m/z) range (e.g., 1 to 100 amu).

o Record the mass spectrum of the residual gases in the vacuum chamber.

* Interpretation:
o Identify the peaks in the mass spectrum corresponding to common residual gases:

H2:m/z=2

H20: m/z = 18, 17

N2: m/z = 28, 14

CO:m/z =28, 12

0O2:m/z =32, 16

CO2: m/z = 44, 28, 16, 12

o Monitor the partial pressures of these gases over time to track the vacuum quality and
identify potential sources of contamination.

Visualizations
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Photocathode Operation in Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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